

# IGPS structure-function analysis across species

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: 1-C-(Indol-3-yl)glycerol 3-phosphate

CAS No.: 4220-97-7

Cat. No.: S575039

Get Quote

## Comparative Analysis of IGPS Across Species

The table below synthesizes findings from recent studies on IGPS enzymes from different organisms, highlighting key structural and functional differences.

| Species / Characteristic | <i>Thermotoga maritima</i>  | <i>Pseudomonas aeruginosa</i>   | Yeast ( <i>S. cerevisiae</i> )  |
|--------------------------|---|---|---|
| Protein Structure        | Heterodimeric (HisF + HisH); ( $\beta\alpha$ )8-barrel fold [1].                            | Monomeric; ( $\beta\alpha$ )8-barrel fold with N-terminal helical extension [2].                              | Heterodimeric; compared with bacterial IGPS [3].  |
| Key Functional Feature   | Model for allosteric regulation; PRFAR binding enhances glutaminase activity 4500-fold [1]. | High turnover number ( $k_{cat} = 11 \text{ s}^{-1}$ ); promiscuous activity on decarboxylated substrate [2]. | Distinct allosteric pathway compared to thermophilic bacteria despite similar function and structure [3]. |

| Species / Characteristic                        | <i>Thermotoga maritima</i>  | <i>Pseudomonas aeruginosa</i>   | Yeast ( <i>S. cerevisiae</i> )  |
|---|---|---|---|
| <b>Allosteric Mechanism</b>                     | Effector (PRFAR) binding triggers millisecond dynamics, oxyanion hole formation (hV51), and closure of HisF:HisH interface [1]. | Not a focus of the identified study; research centered on its internal catalytic mechanism [2]. | Early allosteric dynamics and pathways differ significantly from <i>T. maritima</i> , involving different local and collective motions [3]. |
| <b>Catalytic Residues / Motifs</b>              | Catalytic triad: hC84, hH178, hE180; Oxyanion strand: h49-PGVG [1].   | Conserved residues: K63, K123, E172, N194; Non-conserved F201 important for high turnover [2].  | Information not specified in the available results.   |
| <b>Experimental &amp; Computational Methods</b> | X-ray crystallography, Molecular Dynamics (MD) simulations, enhanced sampling, dynamical network analysis [1].                  | X-ray crystallography, enzyme kinetics, small-angle X-ray scattering (SAXS), mutagenesis [2].   | Molecular dynamics (MD) simulations and network models derived from graph theory [3].   |

## Detailed Experimental Insights

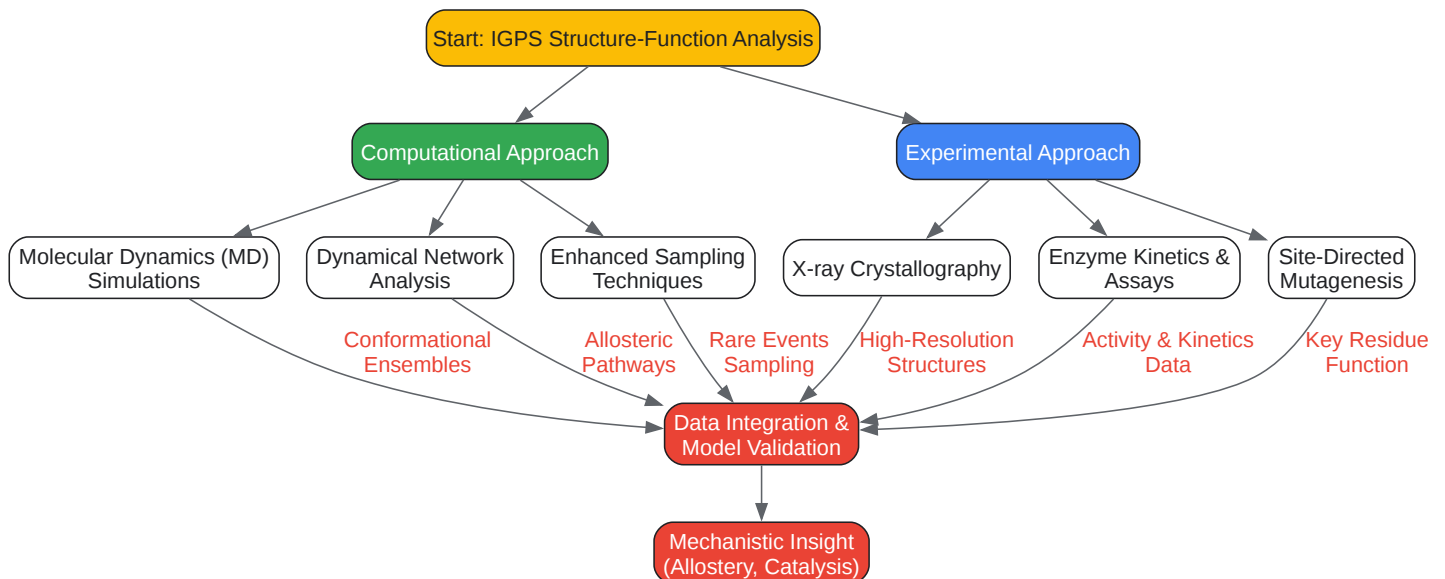
The comparative data is supported by the following key experimental approaches and findings:

- **For *Thermotoga maritima* IGPS:** Research focused on elucidating the **allosteric activation mechanism**. Methodologies included long-timescale Molecular Dynamics (MD) simulations and enhanced sampling techniques to model the millisecond-scale events that are difficult to capture experimentally. These studies revealed how effector binding leads to the formation of a catalytically competent "oxyanion hole" and the closure of the subunit interface, which are critical for its high catalytic efficiency [1].
- **For *Pseudomonas aeruginosa* IGPS:** Studies combined **structural biology and enzyme kinetics**. The high-resolution crystal structure of PaIGPS in complex with a substrate analog was solved. A sensitive discontinuous assay was used to kinetically characterize the enzyme's activity, revealing its high native turnover rate and its weak, promiscuous activity on a decarboxylated substrate, challenging a long-held mechanistic assumption [2].

- **For Cross-Species Allostery:** A comparative study between the thermophilic bacterial and yeast IGPS used **MD simulations and graph-theoretical network models**. This computational approach allowed researchers to probe and compare the allosteric pathways without the need for crystal structures of all states, concluding that similar functions can be achieved through distinct dynamic pathways in different organisms [3].

## Research Workflow for IGPS Analysis

To help contextualize the methodologies cited, the following diagram outlines a generalized experimental workflow for the structural and functional analysis of IGPS, integrating both computational and experimental approaches.



[Click to download full resolution via product page](#)

This workflow synthesizes the key methodologies from the search results, showing how computational and experimental data converge to provide mechanistic insights [2] [3] [1].

## Key Implications for Research and Drug Development

The comparative data highlights several critical points for professionals in the field:

- **Allosteric Diversity:** The finding that **IGPS from yeast and thermophilic bacteria employ distinct allosteric pathways** is significant. It suggests that allosteric mechanisms can diverge even when the global structure and function of an enzyme are conserved [3]. This has implications for drug discovery, as targeting allostery in a pathogen-specific manner might be feasible.
- **Beyond Static Structures:** The studies emphasize that understanding IGPS function, especially allostery, requires moving beyond static crystal structures. Techniques like MD simulations are crucial for capturing the **millisecond-scale dynamics and conformational ensembles** that define the active state [1].
- **Catalytic Promiscuity and Mechanism:** The demonstration that *P. aeruginosa* IGPS has weak activity on a decarboxylated substrate reveals **catalytic promiscuity**, indicating that the decarboxylation step, while greatly accelerating the reaction, is not an absolute mechanistic requirement [2]. This expands the understanding of the enzyme's catalytic repertoire and evolutionary potential.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Time Evolution of the Millisecond Allosteric Activation of ... [pmc.ncbi.nlm.nih.gov]
2. Structure and kinetics of indole-3-glycerol phosphate ... [pmc.ncbi.nlm.nih.gov]
3. Article Distinct allosteric pathways in imidazole glycerol ... [sciencedirect.com]

To cite this document: Smolecule. [IGPS structure-function analysis across species]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b575039#igps-structure-function-analysis-across-species>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)